Tetrahymanol

anaerobic microbiology sterol surrogates membrane lipid engineering

For researchers engineering anaerobic eukaryotic systems or calibrating petroleum biomarkers, Tetrahymanol is a non-substitutable analytical standard. Unlike sterols requiring oxygen for biosynthesis, this gammacerane-type triterpenoid enables sterol-independent growth in engineered *Saccharomyces cerevisiae* via squalene-tetrahymanol cyclase expression. It is the sole direct diagenetic precursor to the geochemical biomarker gammacerane, making it indispensable for accurate GC-MS paleoenvironmental reconstruction. Select Tetrahymanol to bypass the cost of sterol supplementation in anaerobic fermentations and to ensure precise biomarker quantification without the interference of co-eluting hopanes. Verify HPLC purity ≥98% before purchase.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 2130-17-8
Cat. No. B161616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahymanol
CAS2130-17-8
Synonymstetrahymanol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
InChIInChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
InChIKeyBFNSRKHIVITRJP-VJBYBJRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahymanol (CAS 2130-17-8): A Gammacerane-Type Pentacyclic Triterpenoid for Sterol-Independent Membrane Studies and Geochemical Biomarker Research


Tetrahymanol (CAS 2130-17-8) is a pentacyclic triterpenoid belonging to the gammacerane structural class, with the systematic name gammaceran-3β-ol [1]. It is distinguished by its oxygen-independent biosynthesis via direct cyclization of squalene, a pathway catalyzed by squalene-tetrahymanol cyclase, and functions as a sterol surrogate in eukaryotes inhabiting oxygen-poor environments [2]. Originally isolated from the ciliate Tetrahymena pyriformis, tetrahymanol has been identified in diverse lineages including fungi, ferns, and bacteria [3]. The compound serves as the direct diagenetic precursor to gammacerane, a widely used biomarker in petroleum geochemistry and paleoenvironmental reconstruction [4].

Why Tetrahymanol Cannot Be Substituted by Generic Triterpenoids or Sterols in Hypoxic Membrane Studies and Biomarker Applications


Tetrahymanol is not interchangeable with generic triterpenoids or sterols due to its unique oxygen-independent biosynthesis, its distinct gammacerane backbone isomerism relative to hopanoids (e.g., diplopterol), and its specific diagenetic conversion to the geochemical biomarker gammacerane [1]. Substitution with cholesterol or other sterols fails in anaerobic experimental models because sterol biosynthesis requires molecular oxygen, whereas tetrahymanol is formed via oxygen-independent squalene cyclization [2]. Additionally, tetrahymanol's specific role as a sterol surrogate in anaerobic eukaryotes and its inhibition by exogenous sterols demonstrate a regulatory relationship absent with other triterpenoids [3]. The quantitative differences in membrane biophysics, biosynthetic regulation, and geochemical fate necessitate product-specific selection over related analogs.

Tetrahymanol Comparative Performance Data: Quantitative Differentiation from Sterols, Hopanoids, and Other Triterpenoids


Oxygen-Independent Biosynthesis: Tetrahymanol Enables Anaerobic Growth of Yeast Whereas Sterol Synthesis Fails

Tetrahymanol biosynthesis does not require molecular oxygen, enabling its use as a sterol surrogate in anaerobic eukaryotes. In contrast, sterol biosynthesis is strictly oxygen-dependent. Expression of the squalene-tetrahymanol cyclase gene in Saccharomyces cerevisiae enabled tetrahymanol synthesis and supported anaerobic growth without sterol supplementation, whereas wild-type yeast required exogenous sterols [1].

anaerobic microbiology sterol surrogates membrane lipid engineering

Biosynthetic Inhibition: Tetrahymanol Production Is Rapidly Suppressed by Exogenous Cholesterol, Unlike Constitutive Triterpenoids

Tetrahymanol biosynthesis in Tetrahymena pyriformis is rapidly and progressively inhibited by the addition of cholesterol to the growth medium. This inhibition occurs primarily at the level of squalene synthetase, with a >90% reduction in tetrahymanol synthesis observed within hours of cholesterol exposure [1][2]. In contrast, the synthesis of diplopterol, a co-produced hopanoid, is less affected, indicating tetrahymanol-specific regulation.

lipid regulation Tetrahymena biology sterol-triterpenoid interaction

Geochemical Biomarker Specificity: Tetrahymanol Is the Direct Diagenetic Precursor of Gammacerane, a Hopanoid-Derived Alternative Cannot Substitute

Tetrahymanol undergoes diagenetic dehydroxylation to form gammacerane, a C30 triterpane biomarker. Gammacerane is specifically indicative of water column stratification and is more resistant to biodegradation than regular hopanes [1]. In sedimentary analysis, the gammacerane index (gammacerane/C30 hopane) is used to infer paleosalinity and stratification, with values >0.2 indicating hypersaline or stratified conditions. Tetrahymanol is the only known biological precursor that yields gammacerane without rearrangement; bacterial hopanoids produce different diagenetic products.

organic geochemistry petroleum biomarkers paleoenvironmental reconstruction

Membrane Biophysics: Tetrahymanol Modulates Fluidity Differently from Diplopterol and Cholesterol at Elevated Temperatures

In Tetrahymena thermophila, the relative abundance of tetrahymanol increases markedly at 36°C, a temperature above the optimal growth range, suggesting a specific role in membrane stabilization under heat stress [1]. In contrast, diplopterol levels do not show the same temperature-dependent increase. Additionally, hydrogen isotope fractionation during tetrahymanol biosynthesis shifts from D-depleted relative to water at 24°C and 30°C to D-enriched at 36°C, indicating a temperature-sensitive biosynthetic regulation unique to tetrahymanol [1].

membrane biophysics temperature stress lipid homeostasis

Evolutionary Distribution: Tetrahymanol Is Produced by a Distinct Bacterial Synthase, Not Homologous to Eukaryotic Cyclase

Bacteria produce tetrahymanol via a distinct two-step pathway involving squalene-hopene cyclase (SHC) followed by a tetrahymanol synthase (Ths) that catalyzes ring expansion. This pathway is not homologous to the eukaryotic squalene-tetrahymanol cyclase (STC), which directly cyclizes squalene to tetrahymanol [1]. Comparative genomics reveals that Ths is present in diverse bacterial lineages including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, whereas eukaryotic STC is phylogenetically restricted [1].

comparative genomics enzyme evolution bacterial lipid synthesis

Functional Substitution: Tetrahymanol Partially Restores Membrane Function in Sterol-Auxotrophic Yeast Under Anaerobiosis

Expression of the Tetrahymena thermophila squalene-tetrahymanol cyclase (TtTHC1) in S. cerevisiae enabled tetrahymanol synthesis and supported anaerobic growth in sterol-free medium. The engineered strain achieved a specific growth rate of 0.12 h⁻¹ under anaerobic conditions, compared to no growth in the wild-type control without sterol supplementation [1]. This demonstrates that tetrahymanol can functionally replace sterols in the eukaryotic membrane under anoxia, albeit with reduced growth efficiency compared to sterol-supplemented cultures (0.18 h⁻¹).

yeast genetics anaerobic fermentation membrane engineering

Tetrahymanol in Practice: Validated Research and Industrial Use Cases Based on Quantitative Evidence


Anaerobic Yeast Engineering for Sterol-Independent Biofuel and Chemical Production

Tetrahymanol serves as a functional sterol surrogate in engineered Saccharomyces cerevisiae strains, enabling anaerobic growth without expensive sterol supplementation [1]. Expression of squalene-tetrahymanol cyclase supports specific growth rates of 0.12 h⁻¹ under strict anaerobiosis, facilitating cost-effective industrial fermentations for bioethanol and other bulk chemicals where oxygen limitation is economically advantageous [1].

Geochemical Biomarker Calibration for Paleoenvironmental Reconstruction

Tetrahymanol is the direct biological precursor of gammacerane, a key biomarker for water column stratification and paleosalinity [2]. Pure compound is used to calibrate analytical methods (GC-MS, GC-IRMS) and to quantify the gammacerane index in sedimentary extracts. Accurate gammacerane quantification relies on tetrahymanol as a reference standard to distinguish this specific biomarker from co-eluting hopanes and other triterpanes [2].

Membrane Lipid Homeostasis Studies Under Temperature and Hypoxic Stress

Tetrahymanol exhibits temperature-dependent regulation in Tetrahymena thermophila, with abundance increasing significantly at supraoptimal temperatures (36°C) [3]. This makes the compound a specific probe for studying thermal adaptation mechanisms in eukaryotic membranes. Additionally, its oxygen-independent biosynthesis makes it an essential tool for investigating membrane lipid remodeling in facultative and obligate anaerobes [3].

Comparative Genomics and Enzyme Discovery in Bacterial Triterpenoid Pathways

Tetrahymanol is produced in bacteria via a unique two-step pathway involving squalene-hopene cyclase and tetrahymanol synthase (Ths), an enzyme not homologous to eukaryotic cyclases [2]. Purified tetrahymanol serves as an authentic standard for detecting Ths activity in heterologous expression systems and for validating the function of novel bacterial cyclases. This supports bioprospecting for enzymes that produce gammacerane derivatives with potential biotechnological applications [2].

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